![molecular formula C24H27N7O3 B1396717 2-(4-(2-(1-异丙基-3-甲基-1H-1,2,4-三唑-5-基)-5,6-二氢苯并[f]咪唑并[1,2-d][1,4]氧杂氮杂卓-9-基)-1H-吡唑-1-基)-2-甲基丙酸 CAS No. 1282513-03-4](/img/structure/B1396717.png)
2-(4-(2-(1-异丙基-3-甲基-1H-1,2,4-三唑-5-基)-5,6-二氢苯并[f]咪唑并[1,2-d][1,4]氧杂氮杂卓-9-基)-1H-吡唑-1-基)-2-甲基丙酸
概述
描述
The compound “2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyrazole ring, and an oxazepine ring . This compound is also known as GDC-0032, a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole ring, the pyrazole ring, and the oxazepine ring are key structural features . Unfortunately, the exact molecular structure is not provided in the search results.科学研究应用
我已经对该化合物进行了全面搜索,该化合物同时被称为“2-(4-(2-(1-异丙基-3-甲基-1H-1,2,4-三唑-5-基)-5,6-二氢苯并[f]咪唑并[1,2-d][1,4]氧杂氮杂卓-9-基)-1H-吡唑-1-基)-2-甲基丙酸”和“2-甲基-2-[4-[2-(5-甲基-2-丙烷-2-基-1,2,4-三唑-3-基)-5,6-二氢咪唑并[1,2-d][1,4]苯并氧杂氮杂卓-9-基]吡唑-1-基]丙酸”。不幸的是,关于此特定化合物及其独特应用的信息有限且公开可查。
搜索结果显示了关于三唑衍生物及其生物活性的通用信息,例如抗癌、抗菌、抗结核、抗炎和抗惊厥特性 。但是,这些结果没有提供您要求的每个独特应用的详细分析。
作用机制
Given its complexity, we can speculate that the compound may:
Biochemical Pathways
Without specific data, we can’t pinpoint exact pathways affected by this compound. Indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities often involve intricate cellular pathways.
安全和危害
The safety of this compound has been evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This suggests that the compound may have potential as a therapeutic agent with minimal side effects.
未来方向
The compound shows promising anticancer activity and selectivity, suggesting it could be further developed as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting preclinical and clinical trials to assess its safety and efficacy.
生化分析
Biochemical Properties
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing gene expression .
Cellular Effects
The effects of 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in inflammation and immune response . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, such as NF-κB, inhibiting their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of cellular processes and the suppression of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression . The compound’s stability and efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The compound’s distribution within tissues is influenced by its binding to plasma proteins, such as albumin, which can affect its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles, influencing its localization and activity .
属性
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-14(2)31-22(26-15(3)28-31)19-13-29-8-9-34-20-10-16(6-7-18(20)21(29)27-19)17-11-25-30(12-17)24(4,5)23(32)33/h6-7,10-14H,8-9H2,1-5H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLUNRVFVAAWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

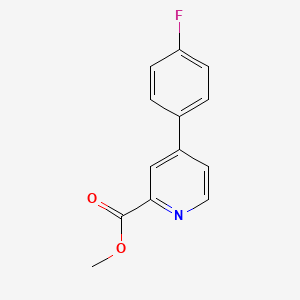
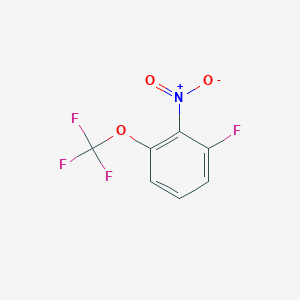

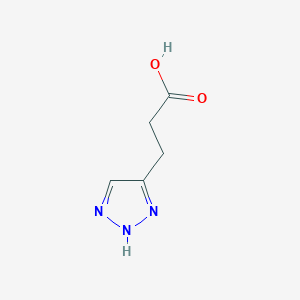
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)

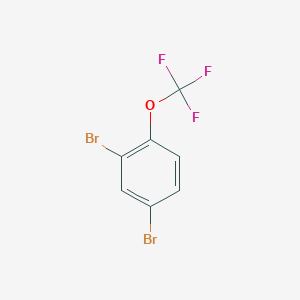
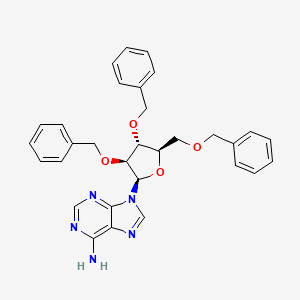
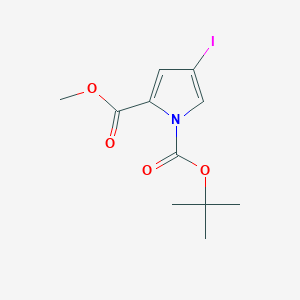
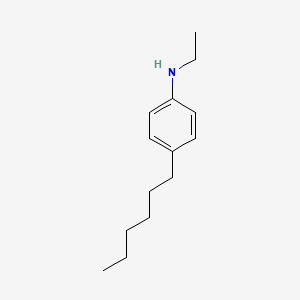
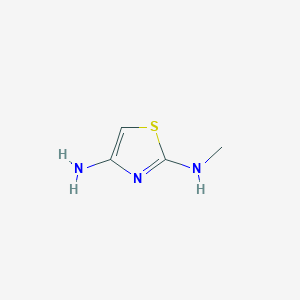
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

